(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
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Overview
Description
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique indole structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization and esterification to introduce the tert-butyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A racemic mixture with similar properties.
tert-Butyl 5-oxo-1,2,3,4-tetrahydro-1H-indole-1-carboxylate: A structurally related compound with different reactivity.
Uniqueness
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral drug development .
Properties
CAS No. |
143268-07-9 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
FAFPNFIAMGOSNB-GXSJLCMTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Synonyms |
(3aR,7aS)-rel-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; _x000B_cis-(±)-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
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